3-Benzyloxyprop-1-ynyl(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyloxyprop-1-ynyl(trimethyl)silane is an organosilicon compound with the molecular formula C13H18OSi and a molecular weight of 218.37 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to a propynyl chain, which is further connected to a benzyloxy group. It is commonly used in organic synthesis due to its unique reactivity and stability.
Vorbereitungsmethoden
The synthesis of 3-Benzyloxyprop-1-ynyl(trimethyl)silane typically involves the reaction of 3-benzyloxyprop-1-yne with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
3-benzyloxyprop-1-yne+trimethylsilyl chloridetriethylaminethis compound
Analyse Chemischer Reaktionen
3-Benzyloxyprop-1-ynyl(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to yield saturated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and toluene, and reaction temperatures ranging from room temperature to reflux conditions .
Wissenschaftliche Forschungsanwendungen
3-Benzyloxyprop-1-ynyl(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization and modification.
Biology: The compound can be used in the synthesis of bioactive molecules and pharmaceuticals, particularly in the development of enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of 3-Benzyloxyprop-1-ynyl(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can stabilize reaction intermediates and facilitate the formation of new bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Benzyloxyprop-1-ynyl(trimethyl)silane include:
3-Phenylprop-1-ynyl(trimethyl)silane: This compound has a phenyl group instead of a benzyloxy group, leading to different reactivity and applications.
3-(Trimethylsilyl)prop-1-yne: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.
3-Benzyloxyprop-1-ynyl(dimethyl)silane: Has two methyl groups instead of three, which can affect its stability and reactivity.
The uniqueness of this compound lies in its combination of the benzyloxy and trimethylsilyl groups, providing a balance of stability and reactivity that is useful in a wide range of chemical transformations .
Eigenschaften
Molekularformel |
C13H18OSi |
---|---|
Molekulargewicht |
218.37 g/mol |
IUPAC-Name |
trimethyl(3-phenylmethoxyprop-1-ynyl)silane |
InChI |
InChI=1S/C13H18OSi/c1-15(2,3)11-7-10-14-12-13-8-5-4-6-9-13/h4-6,8-9H,10,12H2,1-3H3 |
InChI-Schlüssel |
GTVAZWXRCWUXOL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CCOCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.